molecular formula C20H15ClFN3O2S2 B2726507 N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687562-68-1

N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2726507
CAS RN: 687562-68-1
M. Wt: 447.93
InChI Key: HOUICLZDRXSHCY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H15ClFN3O2S2 and its molecular weight is 447.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Studies and Quantum Computational Approach

Research has characterized the antiviral active molecule related to the specified compound through vibrational signatures obtained via Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, providing insights into the stereo-electronic interactions that lead to stability. This research highlights the molecule's potential in understanding antiviral mechanisms and optimizing antiviral agents (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

A study synthesized and evaluated derivatives of the thieno[2,3-d]pyrimidine scaffold for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research provides a foundation for the development of potent inhibitors for cancer therapy, showcasing the compound's versatility in addressing key enzymes involved in nucleotide synthesis (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

Molecular Docking and Antiviral Potency

Another investigation into a similar antiviral molecule utilized molecular docking techniques to demonstrate its inhibition activity against SARS-CoV-2 protein, indicating its potential use in COVID-19 treatment strategies. This study emphasizes the compound's relevance in current global health challenges and its promising antiviral properties (S. Mary, M. U. M. Siddique, S. Pradhan, Venkatesan Jayaprakash, C. James, 2020).

High Refractive Index and Small Birefringence in Polyimides

Research on transparent polyimides derived from thiophenyl-substituted benzidines, including compounds with structural similarities to the specified molecule, revealed high refractive indices and small birefringences, highlighting applications in advanced optical materials and devices (P. Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, C. Ha, 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S2/c21-12-1-5-14(6-2-12)23-17(26)11-29-20-24-16-9-10-28-18(16)19(27)25(20)15-7-3-13(22)4-8-15/h1-8H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUICLZDRXSHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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